5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of glibenclamide, a medication used to manage blood glucose levels in diabetes. This compound is classified as a sulfonylurea derivative, which is known for its role in enhancing insulin secretion from pancreatic beta cells.
The compound has the following identifiers:
It is categorized under pharmaceutical compounds and specifically identified as an impurity reference material related to blood glucose regulators. Its structure includes a chloro group, methoxy group, and a sulfamoyl group, which contribute to its biological activity and potential therapeutic uses.
The synthesis of 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide generally involves several steps:
The yields for these reactions can vary significantly, with some methods achieving yields as high as 90% for certain intermediates .
The molecular structure of 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide can be depicted as follows:
This structure indicates the presence of:
The chemical reactivity of 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide can be analyzed through its interactions in synthetic pathways:
These reactions are typically conducted under controlled conditions to optimize yields and purity .
The mechanism of action for 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide primarily revolves around its role as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a critical role in inflammatory responses:
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems.
The primary applications of 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide include:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) serves as a pivotal building block in the synthesis of sulfonylurea-class antidiabetic drugs. Its molecular architecture (C₁₆H₁₇ClN₂O₄S; MW 368.84 g/mol) integrates three pharmacologically significant domains: a chloro-methoxy substituted benzamide moiety, a flexible ethyl linker, and a terminal sulfamoylphenyl group [1] [5]. This strategic design enables the compound to participate in crucial cyclization reactions that form the sulfonylurea bridge characteristic of drugs like glyburide (glibenclamide). The benzamide carbonyl (C=O) and sulfonamide (S(=O)₂NH₂) groups provide reactive sites for nucleophilic attack by isocyanates or carbamates, facilitating the formation of the essential urea linkage (-NH-C(=O)-NH-) in target therapeutics [6].
The compound's chemical reactivity profile makes it indispensable for constructing structurally complex sulfonylureas. Its sulfamoyl group acts as a nucleophile toward electrophilic carbonyl sources, while the electron-withdrawing chlorine at the benzamide's 5-position enhances electrophilicity at the carbonyl carbon. This dual functionality allows sequential reactions without extensive protecting group strategies. The ethylene spacer between the benzamide and sulfamoylbenzene rings provides conformational flexibility critical for adopting bioactive conformations in final drug molecules [5] [6]. Industrial-scale syntheses leverage these properties through optimized coupling protocols that achieve yields exceeding 85% under controlled conditions [6].
Table 1: Structural Comparison of Key Sulfonylurea Intermediates
Compound Name | Molecular Formula | Key Functional Groups | Role in Synthesis |
---|---|---|---|
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | C₁₆H₁₇ClN₂O₄S | Chlorobenzamide, sulfamoyl, ethylene linker | Penultimate glyburide precursor |
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | C₁₆H₁₆ClNO₂ | Chlorobenzamide, ethylene linker | Lacks sulfonylurea-forming capability |
5-Chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide | C₁₆H₁₅ClNO₅P⁻² | Phosphonate instead of sulfamoyl | Research analog with modified reactivity |
Methyl N-4[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate | C₁₅H₁₈ClN₃O₄S | Carbamate functionality | Alternative urea-forming precursor |
Within glyburide (INN glibenclamide) manufacturing, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide occupies the position of the penultimate precursor before the final urea-forming step. Process chemistry routes involve its reaction with cyclohexylisocyanate or phenyl N-cyclohexylcarbamate to establish the sulfonylurea bridge connecting the cyclohexyl moiety to the sulfamoyl nitrogen [1] [8]. This transformation requires stringent control of stoichiometry (typically 1:1.05 molar ratio) and reaction temperatures (maintained at 45-55°C) to prevent overreaction and byproduct formation [6]. The compound's purity directly determines the quality of the final active pharmaceutical ingredient (API), with regulatory specifications requiring ≤0.15% of unreacted intermediate in glyburide batches [7] [8].
The significance of this intermediate is underscored by its regulatory designations: it is officially recognized as "Glibenclamide Impurity A" in the European Pharmacopoeia and "Glyburide Related Compound A" in the United States Pharmacopeia [1] [9]. These designations establish strict analytical control thresholds (typically 0.1-0.3% maximum allowable levels) in final drug products. Process analytical technology (PAT) employs reverse-phase HPLC with UV detection at 254 nm to monitor residual levels throughout synthesis, leveraging the compound's distinct retention time (approximately 6.8 minutes in C18 methods using acetonitrile-phosphate buffer gradients) [5] [6]. Its crystalline form (melting point 209-214°C) facilitates purification through recrystallization from ethanol-water mixtures before the final reaction stage [4].
Table 2: Glyburide Manufacturing Process Featuring the Target Intermediate
Process Stage | Key Inputs | Reaction Conditions | Output & Yield |
---|---|---|---|
Intermediate Synthesis | 5-Chloro-2-methoxybenzoic acid, 2-(4-aminosulfonylphenyl)ethylamine | DMF solvent, EDC·HCl coupling agent, 25°C, 12h | Crude intermediate (92% yield) |
Purification | Ethanol/water (3:1) | Recrystallization, 0-5°C | Pure intermediate (mp 209-214°C) |
Urea Formation | Cyclohexylisocyanate | Toluene, 50°C, 8h | Glyburide crude (86% yield) |
Final Purification | Ethyl acetate, n-hexane | Crystallization, chromatography | Pharmaceutical-grade glyburide |
Recent innovations in synthesizing 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide focus on suppressing N-acylurea formation and des-chloro analogs through optimized coupling methodologies. Traditional approaches using carbodiimide-mediated amidation (e.g., DCC, EDC) generated up to 5% of the undesired N-acylurea byproduct when activating 5-chloro-2-methoxybenzoic acid [6]. Advanced protocols employ mixed anhydride methods with isobutyl chloroformate/N-methylmorpholine in tetrahydrofuran at -15°C, reducing this impurity to <0.8% while maintaining yields above 93% [6] [7]. Catalyst screening has identified HOAt (1-hydroxy-7-azabenzotriazole) as superior to HOBt for suppressing racemization during amide coupling with the ethylene-linked sulfonamide, particularly important when using enantiomerically pure starting materials [6].
Process analytical advancements enable real-time impurity tracking through HPLC-MS with electrospray ionization (negative mode m/z 367.04 for [M-H]⁻) and in-situ FTIR monitoring of carbonyl stretching frequencies (1645-1690 cm⁻¹ range) [6]. These technologies allow immediate correction of reaction parameters when byproduct signatures appear. Additionally, temperature-controlled crystallization using ethanol-water mixtures (3:1 v/v) with controlled cooling ramps (0.5°C/min) yields the pure compound with ≤0.15% total impurities, meeting stringent pharmacopeial requirements [6]. Purified material exhibits characteristic stability when stored at 2-8°C in amber glass under nitrogen atmosphere, with accelerated stability studies (40°C/75% RH) showing <0.2% impurity generation over six months [7].
Table 3: Impurity Reduction Strategies in Intermediate Synthesis
Impurity Type | Formation Mechanism | Minimization Strategy | Achieved Reduction |
---|---|---|---|
N-acylurea adduct | Carbodiimide-mediated rearrangement | Mixed anhydride activation with iBuOCOCl | 5% → <0.8% |
Des-chloro analog | Dehalogenation during coupling | Oxygen-free environment, Cu(I) catalysts | 3.2% → 0.5% |
Di-acylated impurity | Overreaction at sulfamoyl -NH₂ | Temporary silyl protection (TBDMSCl) | 4.1% → 0.3% |
Ethylene-bridged dimer | Michael addition side reaction | Reduced reactant concentration (0.5M → 0.2M) | 2.7% → 0.4% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7